molecular formula C13H18O4 B3044248 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one CAS No. 159686-24-5

1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one

Cat. No.: B3044248
CAS No.: 159686-24-5
M. Wt: 238.28 g/mol
InChI Key: GRQAKVFPDMDUIF-UHFFFAOYSA-N
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Description

1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one is an aromatic ketone.

Biochemical Analysis

Biochemical Properties

1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolomics and natural product pathways . The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor, thereby influencing the enzyme’s activity and the overall biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways . Additionally, it has been observed to impact cellular metabolism by altering the levels of certain metabolites and influencing metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, thereby influencing cellular functions and metabolic pathways. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively. In laboratory settings, it has been observed that the compound remains stable under specific conditions, but may degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have also been noted, with changes in cellular metabolism and gene expression observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions . At higher doses, toxic or adverse effects may be observed, including alterations in gene expression and metabolic flux. Threshold effects have been noted, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound’s influence on metabolic flux and metabolite levels has been documented, highlighting its role in modulating biochemical reactions and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within certain tissues can influence its overall effect on cellular functions and metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

1-(3-ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-6-9(14)12-11(17-3)7-10(15)8(5-2)13(12)16/h7,15-16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQAKVFPDMDUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C(=C1O)CC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347151
Record name Deoxyphomalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159686-24-5
Record name Deoxyphomalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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